
6,7-Dichloro-3-methyl-quinoxalin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-3-methyl-quinoxalin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a quinoxalin-2-one core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-methyl-quinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 6,7-dichloro-3-methylquinoxaline with an oxidizing agent to form the desired quinoxalin-2-one derivative . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar condensation reactions. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
化学反应分析
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation to form a carbonyl group. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic or basic media. The oxidation converts the hydroxyl group into a ketone, yielding 6,7-dichloro-3-methylquinoxalin-2-one . This transformation is critical for altering the compound’s electronic properties and biological activity.
Reagents and Conditions :
-
Oxidizing agent : KMnO₄
-
Medium : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH)
-
Product : 6,7-Dichloro-3-methylquinoxalin-2-one
Table 1: Oxidation Reaction Overview
Parameter | Details |
---|---|
Reagent | KMnO₄ |
Medium | Acidic or basic |
Product | Carbonyl-containing derivative |
Significance | Enhances electrophilicity |
Reduction Reactions
The compound can undergo reduction, primarily targeting the hydroxyl group or other reactive sites. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used to reduce hydroxyl groups to hydrogens, forming 6,7-dichloro-3-methylquinoxaline . This reaction simplifies the molecule and may influence its solubility or binding affinity in biological systems.
Reagents and Conditions :
-
Reducing agent : LiAlH₄
-
Medium : Anhydrous ether
-
Product : 6,7-Dichloro-3-methylquinoxaline
Table 2: Reduction Reaction Overview
Parameter | Details |
---|---|
Reagent | LiAlH₄ |
Medium | Anhydrous ether |
Product | Simplified quinoxaline core |
Significance | Modifies physicochemical properties |
Substitution Reactions
The chlorine atoms at positions 6 and 7 are susceptible to nucleophilic substitution. Nucleophiles such as amines, thiols, or alkoxides can replace these halogens under basic conditions (e.g., NaH or K₂CO₃). For example, substitution with cyclic amines (e.g., piperazine) yields 6-(piperazin-1-yl)-6,7-dichloro-3-methylquinoxaline , which has shown potent antimycobacterial activity .
Reagents and Conditions :
-
Nucleophile : Amines, thiols, alkoxides
-
Base : NaH or K₂CO₃
-
Product : Substituted quinoxaline derivatives
Table 3: Substitution Reaction Overview
Parameter | Details |
---|---|
Nucleophile | Amines (e.g., piperazine) |
Base | NaH or K₂CO₃ |
Product | Biologically active derivatives |
Significance | Enhances antimicrobial activity |
Antimicrobial Activity
Derivatives of this compound, such as 6-(piperazin-1-yl)-6,7-dichloro-3-methylquinoxaline , exhibit potent antimycobacterial activity. For example, compound 4 in a study showed MIC values of 1.25–2.5 μg/mL against Mycobacterium tuberculosis and M. smegmatis, outperforming some reference drugs .
Anticancer Potential
Quinoxaline derivatives, including this compound, have demonstrated cytotoxic effects against cancer cell lines. For instance, IC₅₀ values for related compounds range from 1.9–2.3 μg/mL against HCT-116 and MCF-7 cells, highlighting their therapeutic potential .
Mechanistic Insights
The compound’s reactivity is driven by its electron-deficient quinoxaline core and reactive functional groups. Chlorination enhances electrophilicity, facilitating nucleophilic substitution . Oxidation of the hydroxyl group alters redox properties, influencing its interaction with biological targets.
科学研究应用
Chemical Synthesis
Building Block for Complex Molecules
6,7-Dichloro-3-methyl-quinoxalin-2-ol serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions, including cyclization and substitution reactions. The introduction of different functional groups can lead to the development of novel compounds with enhanced properties.
Reagent in Organic Reactions
This compound is also employed as a reagent in organic reactions, facilitating the formation of other quinoxaline derivatives. Its ability to participate in electrophilic aromatic substitution makes it valuable for synthesizing compounds with diverse biological activities .
Biological Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results. The compound's mechanism of action likely involves the inhibition of key microbial enzymes or pathways .
Anticancer Potential
The compound has garnered attention for its potential anticancer activity. Studies indicate that derivatives of quinoxaline can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of tyrosine kinases. Specific derivatives have shown IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 . This suggests that this compound could be a lead compound for developing new anticancer therapies.
Medicinal Chemistry
Therapeutic Agent Development
Ongoing research is focused on exploring the therapeutic applications of this compound in treating various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions such as cancer and infections .
Case Studies
作用机制
The mechanism of action of 6,7-Dichloro-3-methyl-quinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
6,7-Dichloro-3-methyl-quinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 7 enhances its reactivity and potential as a pharmacological agent compared to other quinoxaline derivatives .
属性
分子式 |
C9H6Cl2N2O |
---|---|
分子量 |
229.06 g/mol |
IUPAC 名称 |
6,7-dichloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChI 键 |
ZBIPLAACWXHSAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。